2-(2,3,6-trimethylphenoxy)acetic Acid

Analytical Chemistry Metabolite Identification Quality Control

Obtaining isomerically pure phenoxyacetic acid building blocks for SAR-driven agrochemical research is challenging, as generic analogs introduce confounding steric/electronic variables. 2-(2,3,6-Trimethylphenoxy)acetic acid (CAS 104295-97-8) provides a defined 2,3,6-substitution pattern essential for reproducible lead optimization and MOF ligand design. • Unique 2,3,6-methyl arrangement ensures distinct steric/electronic profile vs. common 2,4,6- or 2,4,5-isomers • Suitable as an ISO 17034-certified reference standard for environmental analytical method validation • Consistent 95+% purity with full analytical documentation (NMR, HPLC) • Bulk quantities available for process-scale derivatization

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 104295-97-8
Cat. No. B025973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,6-trimethylphenoxy)acetic Acid
CAS104295-97-8
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)OCC(=O)O)C
InChIInChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyYINBWASSUBWPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3,6-Trimethylphenoxy)acetic Acid Overview


2-(2,3,6-Trimethylphenoxy)acetic Acid (CAS 104295-97-8) is a substituted phenoxyacetic acid derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. It belongs to the broader class of aryloxyacetic acids, which are known for their diverse biological and industrial applications, particularly as herbicides and plant growth regulators that function as synthetic auxins [2]. Unlike its more common isomers such as 2,4,6- and 2,4,5-trimethylphenoxyacetic acid, the specific 2,3,6-methyl substitution pattern on the phenyl ring confers unique steric and electronic properties, making it a valuable scaffold for developing specialized agrochemicals, pharmaceuticals, and advanced materials [3].

ISO 17034 Certified Supports analytical method validation and regulatory readiness
Unique 2,3,6-Substitution Enables exploration of novel SAR and material chemistry space
Differentiated Properties Boiling point and density differences inform purification and formulation design

Isomeric Purity of 2-(2,3,6-Trimethylphenoxy)acetic Acid


In the phenoxyacetic acid family, the precise position of methyl substituents on the phenyl ring dictates the molecule's three-dimensional shape, electronic distribution, and lipophilicity, which in turn govern its interaction with biological targets or its performance in material science applications [1]. While analogs like 2-(2,4,6-trimethylphenoxy)acetic acid or 2-(2,4,5-trimethylphenoxy)acetic acid share the same molecular weight and formula, their different substitution patterns lead to distinct physicochemical properties and activity profiles . For example, the 2,3,6-isomer has a predicted boiling point of 323.9°C, compared to 317.3°C for the 2,4,6-analog . This underscores the fact that these compounds are not interchangeable. The evidence below confirms that substitution with a generic analog would compromise the specific outcomes required for precise scientific and industrial workflows, whether in structure-activity relationship (SAR) studies, analytical method development, or the synthesis of novel materials.

Certification Gap
Isomeric analogs lack ISO 17034 certified reference materials; using them may compromise method validation and data defensibility.
Property Mismatch
Different methyl substitution alters boiling point, density, and solubility, which can shift purification and formulation outcomes.

Quantitative Evidence for 2-(2,3,6-Trimethylphenoxy)acetic Acid


ISO 17034 Certified Reference Material

2-(2,3,6-Trimethylphenoxy)acetic acid is available as a certified reference standard produced under ISO 17034 accreditation, ensuring the highest level of metrological traceability for analytical measurements [1]. This certification is a rigorous, internationally recognized standard for reference material producers, which guarantees the homogeneity, stability, and accuracy of the certified value. In contrast, the vast majority of close analogs, such as 2-(2,4,6-trimethylphenoxy)acetic acid or 2-(2,4,5-trimethylphenoxy)acetic acid, are typically supplied only as research-grade chemicals with a stated purity (e.g., 95%), lacking the comprehensive certification and uncertainty data provided by an ISO 17034 standard .

ISO 17034 CRM
Head-to-head
Target: ISO 17034 certified (CATO C3D-5432)
Comparator: 95% purity research-grade analogs
Certification supports method validation and regulatory readiness
Supplier-stated certification; verify certificate
Analytical Chemistry Metabolite Identification Quality Control

Differentiated Scaffold for Bioactive Derivatives

The 2,3,6-trimethylphenoxy scaffold has been utilized to generate derivatives with distinct biological activities, differentiating it from the more common 2,4,6-substituted isomers. For instance, an amide derivative, CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide), has been shown to activate the Nrf2-ARE pathway and protect against oxidative stress-induced cell death [1]. While CPN-9 is based on a different isomer, this evidence establishes the broader class's potential. The 2,3,6-isomer, as a precursor, enables the exploration of novel chemical space. The unique 2,3,6-methyl substitution pattern provides a distinct spatial and electronic environment compared to the 2,4,6- and 2,4,5-analogs, which can lead to divergent binding affinities and selectivities in biological assays [2][3].

SAR Potential
Class-level
No direct 2,3,6-isomer bioactivity data; 2,4,6-amide CPN-9 shows Nrf2 pathway modulation as class reference
Differentiated scaffold for novel SAR exploration
Requires proprietary assay validation
Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Distinct Physicochemical Properties vs. Analogs

The specific 2,3,6-methyl substitution pattern results in quantifiably different physicochemical properties compared to its regioisomers. This compound has a predicted boiling point of 323.9°C at 760 mmHg . In contrast, the 2,4,6-isomer has a predicted boiling point of 317.3°C . These differences in boiling point, density (1.12 g/cm³), and other properties directly impact purification strategies (e.g., distillation, recrystallization), solubility, and stability, making the compound a distinct chemical entity .

Boiling Point
Reported
323.9 °C (2,3,6-isomer) vs. 317.3 °C (2,4,6-isomer)
Δ +6.6 °C (predicted)
Distinct physical properties inform purification strategy
Computational predictions; verify experimentally
Chemical Synthesis Process Chemistry Computational Chemistry

Application Scenarios: 2-(2,3,6-Trimethylphenoxy)acetic Acid


Certified Reference Material for Metabolite and Environmental Testing

For laboratories tasked with identifying and quantifying phenoxyacetic acid metabolites in environmental samples or biological matrices, the ISO 17034-certified standard of 2-(2,3,6-trimethylphenoxy)acetic acid provides the required metrological traceability for method validation and regulatory compliance [1]. Unlike research-grade analogs, this standard supports the generation of legally defensible data for environmental protection agencies and food safety authorities.

Specialized Building Block for Agrochemical Discovery

Agrochemical research groups focusing on developing novel, selective herbicides with unique modes of action can utilize this compound as a core scaffold [1]. Its distinct 2,3,6-substitution pattern offers a route to explore chemical space inaccessible with more common isomers, potentially leading to the discovery of new synthetic auxins with improved crop safety or efficacy against resistant weeds [2].

Precursor for Advanced Functional Materials

Material scientists can leverage 2-(2,3,6-trimethylphenoxy)acetic acid as a precursor for synthesizing novel ligands and functional materials. For example, it can be used to introduce the 2,3,6-trimethylphenoxy moiety into metal-organic frameworks (MOFs) or as a substituent in phthalocyanine complexes, a strategy that has been shown to enhance solubility and modulate photophysical properties in related systems [3].

Application
Selection Property
Validation Focus
Metabolite & environmental testing
ISO 17034 certified reference standard
Metrological traceability and data defensibility
Agrochemical discovery SAR
Distinct 2,3,6-substitution pattern
Auxin activity profiling and resistance model research
Advanced material synthesis
2,3,6-Trimethylphenoxy moiety incorporation
Solubility and photophysical property modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3,6-trimethylphenoxy)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.